2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
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Overview
Description
This compound features a pyrimidine ring substituted with a 3,5-dimethylphenoxy group and a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 3,5-dimethylphenoxy group. The thioether linkage is then formed by reacting the pyrimidine intermediate with a suitable thiol reagent. Finally, the acetamide moiety is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE: shares structural similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a pyrimidine ring and a thioether linkage makes it a versatile compound for various scientific research fields.
Properties
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-15-8-16(2)10-18(9-15)27-21-11-22(25-14-24-21)29-13-20(26)23-12-17-4-6-19(28-3)7-5-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAIJIAENEUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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